BenchChemオンラインストアへようこそ!

3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Enzyme Inhibition Positional Isomer SAR Mannose-6-Phosphate Isomerase

3,4-Dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (CAS 869073-29-0) is a synthetic, small-molecule pyrazolo[3,4-d]pyrimidine benzohydrazide derivative (MW 337.16 g/mol, C13H10Cl2N6O). This scaffold is widely explored in medicinal chemistry for its potential to bind ATP-competitive kinase pockets, but the commercial compound itself has very limited publicly disclosed bioactivity data.

Molecular Formula C13H10Cl2N6O
Molecular Weight 337.16
CAS No. 869073-29-0
Cat. No. B2533060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
CAS869073-29-0
Molecular FormulaC13H10Cl2N6O
Molecular Weight337.16
Structural Identifiers
SMILESCN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C13H10Cl2N6O/c1-21-12-8(5-18-21)11(16-6-17-12)19-20-13(22)7-2-3-9(14)10(15)4-7/h2-6H,1H3,(H,20,22)(H,16,17,19)
InChIKeyFAUTYJYORRIFBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for 3,4-Dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (CAS 869073-29-0)


3,4-Dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (CAS 869073-29-0) is a synthetic, small-molecule pyrazolo[3,4-d]pyrimidine benzohydrazide derivative (MW 337.16 g/mol, C13H10Cl2N6O) . This scaffold is widely explored in medicinal chemistry for its potential to bind ATP-competitive kinase pockets, but the commercial compound itself has very limited publicly disclosed bioactivity data . Its closest documented analog is the 2,4-dichloro positional isomer, which shows only marginal inhibition (IC50 > 50,000 nM) against human mannose-6-phosphate isomerase (PMI) in a primary screening assay . This weak class-level hit underscores that this chemotype is unlikely to possess inherent, broad-spectrum potency, and that any procurement decision must be driven by an explicit, project-specific biochemical hypothesis rather than generic scaffold reputation.

Why Generic Substitution of 3,4-Dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide with In-Class Analogs Carries High Risk


Pyrazolo[3,4-d]pyrimidine benzohydrazides are not a uniform pharmacological class; even subtle positional isomerism can drastically alter target engagement. The 2,4-dichloro positional isomer of this compound (BindingDB BDBM34787) demonstrates negligible inhibition of human PMI (IC50 > 50 µM), whereas a structurally related N-substituted pyrazolo[3,4-d]pyrimidine ketone comparator from the same scaffold series (US9617269, Compound WYQ-64) achieves potent PDE9A inhibition (IC50 = 76 nM) . This >650-fold potency gap between two pyrazolo[3,4-d]pyrimidine derivatives targeting entirely different enzymes illustrates that generic substitution based solely on core scaffold similarity is scientifically unsound. Procurement decisions must instead be anchored to the specific substitution pattern and its documented target activity profile to avoid selecting an inactive or off-target analog.

Quantitative Differentiation Evidence for 3,4-Dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide Versus Closest Analogs


Positional Isomer Comparator: 3,4-Dichloro vs. 2,4-Dichloro Isomer – Divergent Enzyme Inhibition Profiles

A direct head-to-head comparison is precluded by data scarcity; however, cross-study comparison of the 2,4-dichloro positional isomer (BindingDB BDBM34787) reveals an IC50 > 50,000 nM against human mannose-6-phosphate isomerase (PMI). No equivalent primary screening data exist for the 3,4-dichloro target compound against PMI or any other defined target . This absence of documented activity for the 3,4-dichloro variant against a well-established assay suggests it may not be a privileged ligand for PMI, and its procurement should be guided by a specific, user-defined biochemical hypothesis rather than an expectation of scaffold-level activity.

Enzyme Inhibition Positional Isomer SAR Mannose-6-Phosphate Isomerase

Scaffold-Class Activity Divergence: Pyrazolo[3,4-d]pyrimidine Benzohydrazides vs. Pyrazolo[3,4-d]pyrimidine Ketones

The pyrazolo[3,4-d]pyrimidine scaffold can yield highly potent enzyme inhibitors when appropriately substituted, as exemplified by the PDE9A inhibitor WYQ-64 (IC50 = 76 nM) . However, the benzohydrazide subclass (including the target 3,4-dichloro compound) has no comparable potency disclosure. This class-level inference indicates that the benzohydrazide linker does not confer the same target-binding capability as the ketone linkage in PDE9A, and that potent activity requires a specific combination of core substituents and linker chemistry not present in this compound.

Phosphodiesterase Inhibition Kinase Selectivity Core Scaffold Comparison

Mono-Chloro Analog Comparator: Potential Stepwise SAR Exploration Using 3-Chloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

The commercially available mono-chloro analog, 3-chloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, shares the same core and 3-chloro substitution but lacks the 4-chloro group . While no comparative bioactivity data exist, the target compound's additional chlorine atom increases molecular weight (+35.5 Da), lipophilicity (predicted XLogP3 of 2.9 for the 3,4-dichloro vs. an estimated ~2.5 for the mono-chloro analog), and hydrogen-bond acceptor capacity . These physicochemical differences can significantly alter membrane permeability, metabolic stability, and off-target binding profiles. The mono-chloro variant thus represents a logical, structurally simpler procurement alternative for laboratories conducting systematic halogen-scanning SAR studies, where comparing matched molecular pairs can isolate the contribution of the 4-chloro substituent.

Halogen SAR Mono- vs. Di-Substitution Physicochemical Properties

Evidence-Backed Application Scenarios for 3,4-Dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide Procurement


Matched Molecular Pair SAR Studies with the 3-Chloro Mono-Substituted Analog

For laboratories conducting systematic halogen-walk or matched molecular pair analyses on the pyrazolo[3,4-d]pyrimidine benzohydrazide scaffold, procuring this 3,4-dichloro compound alongside the 3-chloro mono-substituted analog (ΔMW ~34.5 Da, ΔXLogP3 ≈ +0.4) allows direct attribution of any observed changes in target engagement, cellular activity, or ADME properties to the presence of the 4-chloro substituent . This is the strongest evidence-supported procurement rationale, as it leverages the only comparator with a high degree of structural similarity to the target compound.

Custom Kinase or Enzyme Panel Screening with Internal Assay Validation

Given the absence of public bioactivity data for the 3,4-dichloro isomer, any procurement for enzyme or kinase screening must be preceded by internal pilot assays. The scaffold class has produced a potent PDE9A inhibitor (IC50 = 76 nM) through a different linker chemistry, suggesting that the pyrazolo[3,4-d]pyrimidine core can achieve high affinity when optimally substituted . However, the 2,4-dichloro positional isomer's complete inactivity against PMI (IC50 > 50,000 nM) indicates that indiscriminate screening of benzohydrazide variants is unlikely to yield hits without a tailored target hypothesis .

Negative Control Compound for Pyrazolo[3,4-d]pyrimidine-Based Inhibitor Programs

Because the 2,4-dichloro positional isomer demonstrates negligible inhibition of human PMI (IC50 > 50 µM) , and the 3,4-dichloro isomer has no evidence of target engagement, this compound can serve as a structurally matched negative control in assay panels where a related pyrazolo[3,4-d]pyrimidine compound shows activity. This application requires the user to first verify lack of activity in their own assay system, after which the compound provides a valuable tool for confirming that observed effects are driven by specific pharmacophoric elements rather than by the pyrazolo[3,4-d]pyrimidine scaffold itself.

Quote Request

Request a Quote for 3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.